molecular formula C11H10N2O B8357524 2-Methylamino-1-nitrosonaphthalene

2-Methylamino-1-nitrosonaphthalene

Cat. No.: B8357524
M. Wt: 186.21 g/mol
InChI Key: BTBLSOIHBQDNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Early Discoveries of Aromatic Nitroso Chemistry

The journey into the world of aromatic nitroso compounds is intrinsically linked to the broader history of aromatic chemistry. The synthesis of nitrobenzene (B124822) in 1834 by Eilhard Mitscherlich was a pivotal moment, paving the way for the exploration of a vast array of aromatic nitro compounds and their derivatives. dbpedia.org These nitro compounds were often the precursors to their nitroso counterparts.

A significant milestone in the direct synthesis of C-nitroso compounds from aromatic amines was the discovery of the Fischer-Hepp rearrangement in 1886 by Otto Philipp Fischer and Eduard Hepp. dbpedia.orgwikipedia.orgdrugfuture.comchemeurope.com This acid-catalyzed reaction involves the rearrangement of an N-nitrosoamine of a secondary aromatic amine to a para-nitrosoarylamine. drugfuture.comnih.gov This discovery was crucial as it provided a method to introduce a nitroso group directly onto an aromatic ring in a specific position, which was not always achievable through direct nitrosation. dbpedia.org

Contextualization of 2-Methylamino-1-nitrosonaphthalene within the Broader Field of Naphthalene (B1677914) Derivatives and Nitroso Chemistry

While direct information on this compound is scarce in scientific literature, its structure allows us to place it within the well-established families of naphthalene derivatives and aromatic nitroso compounds. Naphthalene derivatives are known for their wide range of applications, from dyes and pigments to pharmaceuticals and materials science. wikipedia.org

The synthesis of this compound would likely involve the nitrosation of N-methyl-2-naphthylamine. The direct nitrosation of secondary aromatic amines typically occurs at the nitrogen atom, forming an N-nitrosoamine. nih.gov This N-nitroso intermediate could then potentially undergo a Fischer-Hepp type rearrangement to yield the C-nitroso product, this compound. The position of the nitroso group would be directed by the electronic properties of the methylamino group and the naphthalene ring system.

The methylamino group (-NHCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. libretexts.orgwikipedia.orgmasterorganicchemistry.com This activation would influence the reactivity of the naphthalene ring and the stability of the resulting nitroso compound.

Fundamental Chemical Principles Governing Nitrosoaromatic Reactivity and Stability

The chemistry of nitrosoaromatic compounds is governed by a set of fundamental principles that dictate their reactivity and stability.

Dimerization: A key characteristic of many aromatic C-nitroso compounds is their tendency to exist in equilibrium with their dimeric forms, azodioxy compounds. at.uanih.govmdpi.comacs.org Monomeric nitrosoarenes are typically blue or green, while their dimers are often colorless or yellowish solids. at.uamdpi.com This equilibrium can be influenced by factors such as the steric hindrance around the nitroso group and the electronic nature of other substituents on the aromatic ring.

Reactivity: The nitroso group is a versatile functional group that can act as both an electrophile and a nucleophile. at.uarsc.org It can participate in a variety of reactions, including:

Reduction: The nitroso group can be readily reduced to an amino group. researchgate.net

Oxidation: Oxidation of the nitroso group can yield a nitro group.

Condensation Reactions: Nitroso compounds can react with amines and other nucleophiles. at.ua

Radical Reactions: Nitrosoarenes are effective spin traps for detecting and identifying transient radical species. at.ua

Stability: The stability of nitrosoaromatic compounds can be a significant challenge for their isolation and handling. nih.govacs.org They can be sensitive to light, heat, and air. The electronic nature of the substituents on the aromatic ring plays a crucial role in their stability. Electron-donating groups, like the methylamino group in our target molecule, can influence the electronic distribution and reactivity of the nitroso group.

Overview of Current Research Landscape and Emerging Areas of Investigation

Research into aromatic nitroso compounds continues to be an active area of investigation. Current research focuses on several key areas:

Synthetic Methodology: Developing new and efficient methods for the synthesis of nitrosoarenes remains a priority. nih.govacs.orgnih.gov This includes exploring novel catalysts and reaction conditions to improve yields and selectivity.

Building Blocks in Organic Synthesis: Nitrosoarenes are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and polymers. rsc.orgnih.gov

Materials Science: The unique electronic and photophysical properties of nitrosoaromatic compounds make them promising candidates for applications in materials science, such as in the development of molecular switches and nonlinear optical materials. at.ua

Biological and Medicinal Chemistry: The biological activity of nitroso compounds is another area of intense study. While some nitrosamines are known carcinogens, other nitroso compounds are being investigated for their potential therapeutic applications. wikipedia.orgacs.org

The study of naphthalene-based nitroso compounds, such as this compound, fits within this landscape by offering the potential for novel reactivity and applications stemming from the extended aromatic system of naphthalene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-methyl-1-nitrosonaphthalen-2-amine

InChI

InChI=1S/C11H10N2O/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)13-14/h2-7,12H,1H3

InChI Key

BTBLSOIHBQDNKA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=CC=CC=C2C=C1)N=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of 2-Methylamino-1-nitrosonaphthalene and Related Structures

The construction of the this compound scaffold can be approached through several distinct synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

The most direct route to this compound involves the N-nitrosation of the corresponding secondary amine, N-methyl-2-naphthylamine. This reaction introduces a nitroso group (-NO) onto the nitrogen atom of the amine. A variety of nitrosating agents and conditions have been developed for the N-nitrosation of secondary amines.

The reaction is typically most favorable under acidic conditions, where nitrous acid (formed in situ from a nitrite (B80452) salt and a strong acid) is the active nitrosating species. researchgate.net However, concerns over the stability of certain substrates and the desire for milder conditions have led to the development of alternative methods. These include the use of reagents such as:

Sodium nitrite with acetic anhydride (B1165640) (NaNO₂–Ac₂O): This combination serves as an effective nitrosating agent in dichloromethane (B109758) at room temperature, providing high yields for the conversion of secondary amines to their nitroso derivatives. researchgate.net

tert-Butyl nitrite (TBN): This reagent allows for the efficient synthesis of N-nitroso compounds under solvent-free, metal-free, and acid-free conditions. rsc.org This method is notable for its broad substrate scope and tolerance of sensitive functional groups and acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc). rsc.org

Other Systems: Various other nitrosating agents have been reported, including combinations like p-toluenesulfonic acid (p-TSA) with sodium nitrite, which work under mild, heterogeneous conditions. researchgate.net

The general mechanism for nitrosation involves the reaction of the amine's nucleophilic nitrogen atom with a nitrosating agent, such as the nitrosonium ion (NO⁺). researchgate.net

Table 1: Comparison of Selected Nitrosating Agents for Secondary Amines

Reagent SystemConditionsAdvantages
NaNO₂ / AcidAcidic (e.g., HCl)Traditional, cost-effective method
NaNO₂–Ac₂ODichloromethane, Room TempHigh yields, mild conditions researchgate.net
tert-Butyl Nitrite (TBN)Solvent-free, Metal-freeBroad scope, tolerates sensitive groups rsc.org
p-TSA / NaNO₂Heterogeneous, MildEffective for various secondary amines researchgate.net

An alternative pathway to nitroso compounds is the partial reduction of a corresponding nitro compound. aquigenbio.com In the case of this compound, the precursor would be 1-nitro-2-methylaminonaphthalene or, more fundamentally, 2-methyl-1-nitronaphthalene. The nitro group (-NO₂) undergoes a six-electron reduction to form the amine (-NH₂), passing through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov

Controlling the reduction to stop at the nitroso stage can be challenging because the reduction of the nitroso group to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group. nih.gov However, specific reagents and conditions can favor the formation of the intermediate hydroxylamine, which can then be oxidized to the desired nitroso compound. aquigenbio.commdpi.com

Methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide can reduce nitroarenes. wikipedia.orggoogle.com Careful control of reaction conditions is necessary to avoid over-reduction to the amine.

Metal Reductants: Metals such as zinc, tin(II) chloride, or iron in acidic media are classic reagents for nitro group reduction. mdpi.comwikipedia.org For instance, zinc dust in the presence of aqueous ammonium (B1175870) chloride is known to reduce nitroarenes to the corresponding N-arylhydroxylamines. wikipedia.org

Hydride Reagents: While metal hydrides often lead to azo compounds from aryl nitro compounds, reagents like sodium borohydride (B1222165) (NaBH₄) have been used, sometimes in combination with other systems, to achieve reduction to hydroxylamines under mild conditions with high selectivity. aquigenbio.commdpi.com

The resulting N-arylhydroxylamine can subsequently be oxidized to the nitroso compound using various oxidizing agents. aquigenbio.com

Electrochemical methods offer a high degree of control and can be milder and more selective than traditional chemical reagents. aquigenbio.com These techniques can be applied to the synthesis of aromatic nitroso compounds through either reductive or oxidative pathways.

Anodic Oxidation: An electrochemical approach has been developed for the synthesis of various nitroso organic compounds from secondary amines under metal-free and oxidant-free conditions. rsc.org This method uses nitromethane (B149229) as the nitrosation reagent. rsc.org

Cathodic Reduction: The electrochemical reduction of nitroaromatic compounds can be precisely controlled to yield the desired product. researchgate.netrsc.org By carefully selecting the electrode potential, solvent, and electrolyte, it is possible to favor the formation of the nitroso radical anion or the hydroxylamine derivative, which can be a precursor to the nitroso compound. researchgate.netat.ua For example, the controlled potential electrolysis of ortho- and meta-nitrosotoluene derivatives has been studied extensively, demonstrating the feasibility of isolating and characterizing the intermediate radical anions. researchgate.net

Electrochemical synthesis is recognized for its potential in creating nitroso compounds under mild and selective conditions. aquigenbio.com

The synthesis of this compound can also be envisioned through the chemical modification of other pre-existing naphthalene (B1677914) structures. This involves multi-step synthetic sequences to introduce the required methylamino and nitroso groups in the correct positions.

For example, one could start from a readily available naphthalene derivative and introduce the necessary functional groups sequentially. A potential, though indirect, strategy could involve:

Nitration: Introduction of a nitro group onto the naphthalene ring. The nitration of 2-methylnaphthalene (B46627) would be a logical starting point, although controlling the regioselectivity to obtain the 1-nitro isomer is crucial.

Functional Group Interconversion: Subsequent chemical transformations to convert other groups into the required methylamino functionality. For instance, a hydroxyl or chloro group on the naphthalene scaffold could potentially be converted to a methylamino group via nucleophilic substitution reactions. The synthesis of 4-nitro-1-naphthylamine (B40213) from 4-chloro-1-nitronaphthalene and ammonia (B1221849) demonstrates this principle. orgsyn.org

These derivatization approaches highlight the versatility of organic synthesis in building complex molecules from simpler, more accessible precursors. at.ua

Advanced Synthetic Techniques and Yield Optimization

Optimizing the yield and selectivity of synthetic reactions is a critical aspect of chemical manufacturing. For the synthesis of nitroso compounds, several advanced techniques can be employed.

Catalyst Design: The use of catalysts can significantly improve reaction rates and selectivity. numberanalytics.com In catalytic hydrogenation for nitro reduction, the choice of catalyst (e.g., palladium, platinum, rhodium) and support can be tailored to favor the formation of intermediate products like hydroxylamines over the final amine. mdpi.comwikipedia.org

Reaction Condition Optimization: Key parameters such as temperature, pressure, and solvent choice have a profound impact on reaction outcomes. numberanalytics.com For instance, lower temperatures (0-10 °C) during reduction with reagents like Raney nickel and hydrazine (B178648) can favor the production of aryl hydroxylamines. wikipedia.org

Flow Chemistry: Performing reactions in continuous flow systems rather than batch reactors can offer superior control over reaction parameters, leading to improved yields, safety, and scalability. The use of a palladium-on-glass-wool (Pd@GW) catalyst in a flow system has shown exceptional performance in the reduction of nitrobenzene (B124822). nih.gov

Understanding the reaction mechanism is fundamental to optimizing conditions and achieving high yields and selectivity in the synthesis of aromatic nitro and nitroso compounds. numberanalytics.com

Green Chemistry Principles in Nitrosonaphthalene Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of nitroso compounds.

Use of Greener Solvents: A major focus is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent due to its low cost and environmental acceptability. rasayanjournal.co.in The synthesis of nitrones, which are structurally related to nitroso compounds, has been successfully carried out in water, sometimes assisted by self-assembled nanoreactors that create a hydrophobic microenvironment for the reaction to proceed. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify product purification. The use of tert-butyl nitrite for the N-nitrosation of secondary amines is an example of an efficient solvent-free method. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: This principle encourages the use of less toxic reagents. youtube.com For example, developing catalytic reduction methods that avoid heavy metals or employing electrochemical methods that replace stoichiometric chemical oxidants and reductants contribute to safer processes. aquigenbio.comrsc.org

By embracing these principles, the synthesis of this compound and other related compounds can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Studies

Fundamental Reaction Mechanisms of the Nitroso Group in Aromatic Systems

The nitroso group (–NO) is a versatile functional group that significantly influences the reactivity of the aromatic system to which it is attached. Its electronic nature allows it to participate in a variety of chemical transformations.

The nitroso group exhibits ambivalent reactivity, capable of acting as both a nucleophile and an electrophile. The nitrogen atom of the nitroso group can be attacked by nucleophiles, a reaction pathway influenced by the electronic properties of the aromatic ring. Electron-withdrawing substituents on the aromatic ring enhance the electrophilic character of the nitroso nitrogen, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the methylamino group in 2-methylamino-1-nitrosonaphthalene, can decrease its reactivity towards nucleophiles by increasing electron density on the nitroso group through resonance. at.ua

The nitroso group itself possesses two nucleophilic centers: the nitrogen and the oxygen atoms. at.ua In the context of electrophilic aromatic substitution, the nitroso group is generally considered deactivating due to the electronegativity of nitrogen and oxygen. However, it can also act as an ortho-, para-director by donating its lone pair of electrons to the aromatic system through resonance. stackexchange.com This dual nature—inductive withdrawal and resonance donation—modulates the reactivity of the aromatic ring.

In reactions, one nitroso molecule can act as a nucleophile while another acts as an electrophile, leading to dimerization. at.ua The reactivity of the nitroso group is also comparable to that of a carbonyl group, undergoing nucleophilic additions in a similar manner where the nucleophile attacks the nitrogen atom. at.ua

Table 1: Reactivity of the Aromatic Nitroso Group

Reaction TypeRole of Nitroso GroupInfluencing Factors
Nucleophilic AttackElectrophileElectron-withdrawing groups on the aromatic ring enhance reactivity.
Electrophilic AttackNucleophile (via N or O)Electron density on the nitroso group.
DimerizationBoth Nucleophile and ElectrophileConcentration, temperature, and solid-state packing.

A characteristic feature of aromatic C-nitroso compounds is their tendency to exist in a reversible equilibrium between the monomeric (Ar-N=O) and dimeric (azodioxy) forms. acs.org This equilibrium is influenced by several factors, including temperature, concentration, and the nature of the solvent. In the solid state, most aromatic nitroso compounds exist as the colorless or pale yellow dimeric form. acs.orgfkit.hr In solution, an equilibrium is established which can be shifted towards the green or blue monomeric form by dilution or heating. acs.org

The dimerization process involves the formation of a nitrogen-nitrogen bond, and the resulting azodioxy dimers can exist as Z (cis) and E (trans) isomers. fkit.hr Kinetic studies have shown that at lower temperatures, the kinetically controlled Z-dimer is often favored, while at elevated temperatures, the thermodynamically more stable E-dimer predominates. fkit.hr The dimerization kinetics in the solid state can be complex, often influenced by crystal packing and phase transitions. acs.orgnih.gov

The monomer-dimer equilibrium can be photochemically influenced as well. UV irradiation at low temperatures (e.g., 12 K) can lead to the dissociation of the dimer into monomers, a process that can be reversed by warming or irradiation with visible light, making these systems potential photothermal "chemical switches". fkit.hr

Table 2: Factors Influencing Monomer-Dimer Equilibrium of Aromatic Nitroso Compounds

FactorEffect on EquilibriumObservation
TemperatureHigher temperatures favor the monomer.Color change from colorless/yellow to green/blue upon heating.
ConcentrationHigher concentrations favor the dimer.Dilution of a solution can lead to the appearance of the monomer color.
SolventVaries with solvent polarity.Different solvents can stabilize the monomer or dimer to varying extents.
Physical StateSolid state generally favors the dimer.Crystalline form is typically the dimer.

Aromatic nitroso compounds that possess an alpha-hydrogen atom can exhibit nitroso-oxime tautomerism. This is a prototropic tautomerism involving the migration of a proton from the alpha-carbon to the oxygen atom of the nitroso group, with a concurrent shift of the double bond.

H-C-N=O ⇌ C=N-OH (Nitroso form) ⇌ (Oxime form)

This equilibrium generally lies far to the right, favoring the oxime form, especially when the alpha-hydrogen is present. nih.gov The stability of the oxime tautomer is often greater than the corresponding nitroso isomer.

In the case of this compound, the methylamino group does not have an alpha-hydrogen relative to the nitroso group. However, the amino proton is available, which could potentially lead to other tautomeric forms, though the nitroso-oxime tautomerism as classically defined is not possible. Isomerization in the context of the dimeric form refers to the interconversion between the Z and E isomers.

Reactions of the Naphthalene (B1677914) Ring System

The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene due to its lower resonance energy per ring. The presence of the methylamino and nitroso groups on the ring in this compound introduces significant directing effects that determine the position of further substitution.

In electrophilic aromatic substitution of naphthalene, the attack at the 1-position (α-position) is generally favored over the 2-position (β-position). This preference is attributed to the greater stability of the carbocation intermediate formed during the α-attack, which can be stabilized by more resonance structures that retain a complete benzene ring. wordpress.compearson.comyoutube.com

The directing effects of the substituents on the naphthalene ring are crucial. The methylamino group (-NHCH₃) is a strongly activating, ortho-, para-directing group. scispace.comsavemyexams.com It donates electron density to the ring through resonance, making the ring more susceptible to electrophilic attack. In a 2-substituted naphthalene, an activating group directs incoming electrophiles primarily to the 1-position.

Conversely, the nitroso group (-NO) is a deactivating group due to its inductive electron-withdrawing effect. stackexchange.com However, through resonance, it can direct incoming electrophiles to the ortho and para positions relative to itself. stackexchange.com In this compound, the powerful activating effect of the methylamino group is expected to dominate the directing effects. The methylamino group at the 2-position will strongly activate the 1-position (which is already substituted) and the 3-position. The nitroso group at the 1-position will deactivate the ring, particularly the ortho (2- and 8-positions) and para (4-position) positions.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to substitute at the 3-position, which is ortho to the strongly activating methylamino group and meta to the deactivating nitroso group. Substitution at other positions would be less favored due to the deactivating effect of the nitroso group and steric hindrance.

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems like naphthalene. However, the presence of strong electron-withdrawing groups can facilitate this reaction. wikipedia.orglibretexts.org The nitroso group, being electron-withdrawing, can activate the naphthalene ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.comnih.gov

For this compound, the nitroso group at the 1-position would activate the 2- and 4-positions for nucleophilic attack. The methylamino group at the 2-position is an electron-donating group, which would deactivate the ring towards SNAr.

In a potential SNAr reaction, a nucleophile could attack the carbon bearing a suitable leaving group. If a leaving group were present at the 4-position, for instance, the reaction would be facilitated by the electron-withdrawing nitroso group at the 1-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to occur. Electron-withdrawing groups ortho or para to the site of nucleophilic attack are effective at stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.compressbooks.pub

Given the structure of this compound, without a good leaving group, SNAr is unlikely. However, if a leaving group were present, the activating effect of the nitroso group would be a key factor in determining the feasibility and regioselectivity of the reaction.

Addition Reactions to the Naphthalene Core

While specific studies detailing addition reactions directly onto the naphthalene core of this compound are not extensively documented in publicly available literature, the reactivity of the related compound, 2-methyl-1-nitronaphthalene, provides insights. Aromatic nitro compounds, such as 1-nitro-2-methylnaphthalene, are recognized as oxidizing agents that can react vigorously with reducing agents, including hydrides, sulfides, and nitrides, potentially leading to detonation nih.gov. The metabolism of 2-nitronaphthalene involves oxidation reactions that form epoxides, such as 2-nitronaphthalene-5,6-oxide and 2-nitronaphthalene-7,8-oxide, catalyzed by various cytochrome P450 enzymes bio-rad.com. This indicates that the naphthalene core is susceptible to electrophilic addition, a common reaction for aromatic systems.

In the context of microbial degradation, the initial step in the breakdown of 1-nitronaphthalene by Sphingobium sp. strain JS3065 is catalyzed by a dioxygenase, which adds molecular oxygen to the aromatic ring to form 1,2-dihydroxynaphthalene nih.gov. This enzymatic addition reaction is a key step in the catabolic pathway of nitroaromatic compounds nih.gov. Although this example pertains to a different isomer, it highlights a biologically relevant addition reaction to a nitronaphthalene core.

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of nitroaromatic compounds is a subject of significant interest due to their environmental presence and potential for light-induced transformations.

Upon photoexcitation, nitronaphthalene derivatives are known to efficiently populate their electronically excited triplet states through a process called ultrafast intersystem crossing (ISC) researchgate.net. While the specific dynamics for this compound are not detailed, studies on similar compounds like 2-nitronaphthalene (2NN), 1-nitronaphthalene (1NN), and 2-methyl-1-nitronaphthalene (2M1NN) reveal that despite their chemical similarities, they exhibit markedly different triplet quantum yields researchgate.net. This suggests that substituent groups significantly influence the excited-state dynamics.

For 2-nitronaphthalene, a deactivation mechanism involves photoexcitation to a charge transfer state, followed by internal conversion to a locally excited state with a sub-100 fs time constant researchgate.net. Theoretical calculations on related 2-alkylamino-4-nitropyridine N-oxides predict the existence of multiple isomers in the S1 excited state, including one with an nπ* character that does not have a corresponding ground-state isomer and plays a crucial role in the molecule's photophysics researchgate.netvu.nl. The relaxation pathways from the excited state can include intersystem crossing to a triplet state or relaxation to a "hot" ground state dtic.mil.

Studies on the photolysis of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene under simulated sunlight conditions have identified several degradation products scilit.com. The main reaction products include common acids such as nitrous acid, formic acid, acetic acid, nitric acid, and lactic acid scilit.com. Smaller quantities of other compounds like 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid have also been detected, resulting from the partial decomposition of the nitronaphthalenes scilit.com.

The formation of these products suggests complex degradation pathways involving ring-opening and oxidation reactions. For instance, the photoreduction of nitronaphthalenes in the presence of amines can lead to the formation of nitrosonaphthalenes rsc.org. The triplet state of the nitronaphthalene is quenched by the amine via electron transfer, forming a nitronaphthalene radical anion rsc.org. This radical can then undergo further reactions, ultimately yielding the nitroso derivative and other products rsc.orgresearchgate.net.

Table 1: Photolysis Products of Related Nitronaphthalenes

Parent Compound Major Photolysis Products Minor Photolysis Products
1-NitronaphthaleneNitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid1-Naphthol (B170400), 2-Carboxybenzaldehyde, Nitrobenzoic acid
2-NitronaphthaleneNitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid2-Naphthol, 2-Carboxybenzaldehyde, Nitrobenzoic acid
2-Methyl-1-nitronaphthaleneNitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acidNot specified

Data sourced from studies on the atmospheric photodegradation of nitronaphthalenes. scilit.com

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of nitroaromatic compounds are critical for understanding their environmental fate and potential for bioremediation.

The reduction of nitroaromatic compounds typically proceeds through a series of one-electron transfer steps nih.gov. The initial step is the formation of a nitro anion radical (ArNO₂⁻) nih.gov. The redox potential of the ArNO₂/ArNO₂⁻ couple is a key parameter in determining the feasibility of this electron transfer nih.gov. For nitroaromatic compounds in general, the one-electron standard reduction potential is a predictor of the geochemical conditions that will favor their reductive transformation dtic.mil.

The reduction process can continue with the formation of a nitroso (ArNO) and then a hydroxylamine (B1172632) (ArNHOH) intermediate, ultimately leading to the corresponding amine (ArNH₂) nih.gov. The reduction of nitrobenzene (B124822) to phenylhydroxylamine at a neutral pH occurs with a half-wave potential in the range of -0.30 to -0.45 V nih.gov. The subsequent reduction to aniline occurs at a more negative potential of -0.55 to -0.70 V nih.gov.

Controlled-potential electrolysis can be used to probe the selectivity, efficiency, and stability of electrocatalytic processes involving these compounds researchwithrutgers.com. For nitroaromatic compounds, this technique can help elucidate the stepwise reduction mechanism and identify stable intermediates.

Thermal Stability and Degradation Pathways of this compound

Comprehensive searches of available scientific literature and chemical databases did not yield specific data regarding the thermal stability and degradation pathways of this compound. While research exists for structurally related compounds, such as other nitrosamines and naphthalene derivatives, this information cannot be directly extrapolated to predict the behavior of this compound with the required degree of scientific accuracy.

The degradation of nitrosamines can also be induced by other means, such as UV photolysis. For example, N-nitrosodimethylamine (NDMA) undergoes degradation through pathways that include the homolytic or heterolytic cleavage of the N–N bond. However, specific degradation pathways for this compound under thermal stress have not been documented in the reviewed sources.

Due to the absence of empirical data, a detailed analysis of the thermal stability, including decomposition temperatures and degradation products for this compound, cannot be provided at this time. Further experimental research would be necessary to determine these specific chemical properties.

Data Tables

No experimental data for the thermal stability and degradation of this compound was found in the reviewed literature. Therefore, no data tables can be generated.

Detailed Research Findings

Specific research findings on the thermal stability and degradation pathways of this compound are not available in the public scientific literature based on the conducted searches.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net These methods are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability. surfacesciencewestern.comthermofisher.com

Analysis of N=O and N-H Stretching Modes

The N=O (nitroso) and N-H (methylamino) groups in 2-Methylamino-1-nitrosonaphthalene have characteristic stretching vibrations that are key to its identification.

The N-H stretching vibration of a secondary amine, such as the methylamino group, typically appears as a single, weak to medium band in the infrared spectrum in the range of 3350-3310 cm⁻¹. In the case of dimethylamine, the N-H stretching fundamental transition is noted to be weaker than its first overtone. researchgate.net

The N=O stretching vibration in nitroso compounds generally gives rise to a strong absorption in the region of 1600-1500 cm⁻¹. For comparison, nitro groups (NO₂) exhibit strong asymmetric and symmetric stretches, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The exact position of the N=O stretch in this compound would be influenced by the electronic effects of the naphthalene (B1677914) ring and the methylamino substituent.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (Secondary Amine)Stretching3350 - 3310Weak to Medium
N=O (Nitroso)Stretching1600 - 1500Strong

Interpretation of Aromatic Ring Vibrations and Substituent Effects

The naphthalene ring system gives rise to a series of characteristic vibrational bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Carbon-carbon stretching vibrations within the aromatic ring typically produce two or three bands in the 1625-1430 cm⁻¹ range. scialert.net These are valuable for confirming the presence of the aromatic system. thieme-connect.de

The substitution pattern on the naphthalene ring significantly influences the out-of-plane C-H bending vibrations, which appear in the 900-680 cm⁻¹ region. thieme-connect.de The specific positions of these bands can help to confirm the positions of the methylamino and nitroso groups on the ring. orgchemboulder.com Furthermore, strongly electron-withdrawing or donating substituents can shift the frequencies of these ring vibrations. thieme-connect.de

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch3100 - 3000Characteristic of aryl C-H bonds. spectroscopyonline.com
Aromatic C=C Stretch1625 - 1430Multiple bands, valuable for identification. scialert.net
C-H Out-of-Plane Bend900 - 680Pattern is indicative of ring substitution. thieme-connect.de

Theoretical Assignments and Potential Energy Distribution

To gain a more precise understanding of the vibrational modes, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) can be used to compute the vibrational frequencies and intensities. The calculated frequencies are often scaled to better match experimental values.

A Potential Energy Distribution (PED) analysis can then be performed. PED determines the contribution of each internal coordinate (such as bond stretching or angle bending) to each calculated vibrational mode. This allows for an unambiguous assignment of the observed spectral bands to specific molecular motions, resolving ambiguities that may arise from the coupling of different vibrations. This approach is crucial for complex molecules where many vibrations can overlap in the same spectral region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Chemical Shift Analysis and Substituent Effects

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its structure. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the methylamino and nitroso substituents.

In the ¹H NMR spectrum, the protons of the methyl group (CH₃) would likely appear as a doublet due to coupling with the N-H proton, in a region characteristic for N-methyl groups. For instance, in N-methylanilines, the methyl proton signals are observed, and their chemical shifts are influenced by the substitution pattern on the aromatic ring. scispace.com The N-H proton itself would likely appear as a quartet, split by the three methyl protons. The aromatic protons on the naphthalene ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with a complex splitting pattern due to spin-spin coupling between adjacent protons.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The carbon attached to the electron-donating methylamino group would be shielded (shifted upfield), while the carbon attached to the electron-withdrawing nitroso group would be deshielded (shifted downfield). The chemical shifts of the other naphthalene ring carbons would also be affected by these substituents.

Proton Environment Expected ¹H Chemical Shift (δ, ppm) Expected Splitting Pattern
-CH₃~2.5 - 3.5Doublet
-NHVariable, dependent on solvent and concentrationQuartet
Aromatic -H~7.0 - 8.5Multiplets
Carbon Environment Expected ¹³C Chemical Shift (δ, ppm)
-CH₃~30 - 40
Aromatic C-NShielded relative to unsubstituted naphthalene
Aromatic C-NODeshielded relative to unsubstituted naphthalene
Other Aromatic C~120 - 140

2D NMR Techniques for Structural Connectivity

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would help to trace the connectivity of the protons around the naphthalene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. wikipedia.org This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the substituents by observing correlations from the methyl protons and the N-H proton to the carbons of the naphthalene ring.

These 2D techniques, used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity and the precise location of the functional groups on the naphthalene scaffold.

Solid-State NMR for Polymorphic and Tautomeric Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid state, including polymorphism and tautomerism. While specific solid-state NMR studies on this compound are not available, research on analogous 1-(arylazo)-2-naphthols demonstrates the utility of this method. osti.gov

High-resolution solid-state ¹³C NMR spectroscopy has been used to study the fast proton exchange between the azo and hydrazone tautomeric forms of 1-(phenylazo)-2-naphthol and its derivatives in the crystalline phase. osti.gov This tautomerism is analogous to the potential nitroso-oxime tautomerism in this compound. The study revealed that the equilibrium compositions of the tautomers in the solid state are similar to those in solution. osti.gov This indicates that solid-state NMR can effectively quantify the populations of different tautomers or polymorphs, providing crucial information about the solid-state structure and intermolecular interactions. The chemical shifts in the ¹³C NMR spectrum are sensitive to the local electronic environment of the carbon atoms, allowing for the differentiation of tautomeric forms.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic Transitions and Band Assignments

The electronic absorption spectra of nitrosonaphthyl compounds are characterized by distinct bands in the UV-visible region, corresponding to various electronic transitions. For the analog 1-Nitroso-2-naphthol (B91326), the UV-visible spectrum has been recorded in several solvents. researchgate.net In ethanol, the spectrum of 1-Nitroso-2-naphthol shows specific absorption maxima. researchgate.net

The UV/vis electronic absorption spectra of naphthalene and its derivatives, like 1-naphthol (B170400) and 2-naphthol, show the presence of ¹Lₐ and ¹Lₑ manifolds. researchgate.net The introduction of a nitroso group, as in this compound, would further influence these transitions. The spectrum of 1-Nitroso-2-naphthol in chloroform (B151607) and in a micellar solution of P123 shows distinct absorption bands. researchgate.net

CompoundSolventAbsorption Maxima (λₘₐₓ)Reference
1-Nitroso-2-naphtholChloroformNot specified researchgate.net
1-Nitroso-2-naphthol10% P123 aqueous solutionNot specified researchgate.net
1-Nitroso-2-naphtholEthanolNot specified researchgate.net
1-Nitroso-2-naphtholAcidic ethanol-waterNot specified researchgate.net
1-Nitroso-2-naphtholBasic ethanol-waterNot specified researchgate.net

Note: Specific λₘₐₓ values from the graphical data in the source were not explicitly provided in the text.

Solvatochromism and Environmental Effects on Spectra

The absorption and emission spectra of nitrosonaphthylamines and their analogs can be significantly influenced by the solvent polarity, a phenomenon known as solvatochromism. The study of 1-Nitroso-2-naphthol in various surfactant solutions demonstrated changes in its fluorescence and absorption spectra. rasayanjournal.co.in

In the presence of nonionic surfactants, the fluorescence intensity of 1-Nitroso-2-naphthol increased, accompanied by a red shift of 5-10 nm. rasayanjournal.co.in This suggests a change in the microenvironment of the molecule, likely due to its solubilization within the hydrophobic cores of the micelles. researchgate.netrasayanjournal.co.in The effect was most pronounced with the nonionic surfactant TX-100. rasayanjournal.co.in Conversely, the addition of an anionic surfactant initially led to a decrease in emission intensity, followed by an enhancement at higher surfactant concentrations. rasayanjournal.co.in These observations indicate that the electronic distribution in the ground and excited states of 1-Nitroso-2-naphthol is sensitive to the surrounding medium. Similar solvatochromic behavior would be expected for this compound.

Surfactant TypeEffect on 1-Nitroso-2-naphthol FluorescenceWavelength ShiftReference
Nonionic (e.g., TX-100)Monotonic increase in intensity5-10 nm red shift rasayanjournal.co.in
AnionicInitial decrease, then increase in intensityNot specified rasayanjournal.co.in

Excited State Characterization

The excited-state dynamics of nitroaromatic compounds are complex and often involve rapid intersystem crossing and photochemical reactions. nih.gov While specific data for this compound is unavailable, studies on related compounds like 9-nitroanthracene (B110200) reveal ultrafast decay of the initially excited singlet state and the formation of a relaxed phosphorescent triplet state. nih.gov

For many nitro-containing species, the excitation process promotes an electron into a π-anti-bonding orbital of the nitro group (NO₂ π*). chemrxiv.org This can lead to the elongation of the N-O bonds in the relaxed excited state. chemrxiv.org The excited-state dynamics of o-nitrophenol, for instance, are influenced by the excitation wavelength, with different relaxation pathways observed for different excitation energies. nih.gov It is plausible that the excited state of this compound would also be characterized by charge transfer processes and be sensitive to the energy of excitation. chemrxiv.org The maximum excitation and emission wavelengths for the analog 1-Nitroso-2-naphthol were found to be 385 nm and 430 nm, respectively. rasayanjournal.co.in

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While the specific mass spectrum and fragmentation pathways of this compound are not detailed in the available literature, data for the closely related 1-Nitroso-2-naphthol is available. nist.govspectrabase.com

The fragmentation patterns of nitazene (B13437292) analogs, which are also nitrogen-containing aromatic compounds, have been studied using electron-activated dissociation (EAD). nih.gov This technique often results in the formation of characteristic fragment ions, including those from the loss of alkyl side chains and cleavage of the aromatic system. nih.gov For this compound, one could anticipate fragmentation involving the loss of the methyl group, the nitroso group, and potentially cleavage of the naphthalene ring system. The study of nitrotyrosine-containing proteins by mass spectrometry also highlights methods for identifying nitro group-containing compounds. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the analog 1-Nitroso-2-naphthol has been determined. nih.gov The analysis revealed a monoclinic crystal system with the space group P 1 21/n 1. nih.gov

The crystallographic data for 1-Nitroso-2-naphthol provides precise measurements of the unit cell dimensions. nih.gov Such data is fundamental for understanding the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in determining the physical properties of the solid material. The solid-state structure of 1-Nitroso-2-naphthol exists preferentially in the nitroso form. rasayanjournal.co.in

Crystallographic Data for 1-Nitroso-2-naphthol

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP 1 21/n 1 nih.gov
a5.4498 Å nih.gov
b9.1487 Å nih.gov
c15.499 Å nih.gov
α90 ° nih.gov
β98.193 ° nih.gov
γ90 ° nih.gov

Crystal Packing and Intermolecular Interactions

In the absence of experimental crystallographic data for this compound, a hypothetical analysis of its crystal packing must be based on the functional groups present in the molecule. The primary intermolecular interactions expected to govern the solid-state assembly are hydrogen bonding and van der Waals forces, including π-π stacking.

The methylamino group (–NHCH₃) is a potent hydrogen bond donor, with the N-H proton capable of forming strong hydrogen bonds with electronegative atoms. The nitroso group (–N=O) and the nitrogen atom of the methylamino group can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds of the N-H···O and N-H···N types. These interactions would play a crucial role in dictating the orientation of the molecules relative to one another.

A complete understanding of the crystal packing would require single-crystal X-ray diffraction analysis. The resulting data would provide precise information on unit cell dimensions, space group symmetry, and the exact distances and angles of the intermolecular contacts, confirming the presence and nature of the hydrogen bonding and π-π stacking interactions.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingN-H (methylamino)O (nitroso)Formation of molecular chains or sheets
Hydrogen BondingN-H (methylamino)N (methylamino)Cross-linking of molecular chains
π-π StackingNaphthalene RingNaphthalene RingStabilization of the crystal lattice through aromatic interactions
Van der Waals ForcesAll atomsAll atomsGeneral, non-directional attractive forces contributing to packing efficiency

Conformational Analysis of the Nitroso and Methylamino Groups

The conformation of the nitroso group is of particular interest. Due to potential steric hindrance with the adjacent methylamino group and the peri-hydrogen at the 8-position of the naphthalene ring, it is likely that the nitroso group is not coplanar with the aromatic system. The dihedral angle between the plane of the nitroso group and the naphthalene ring would be a key parameter to determine. A significant twist would reduce steric strain but could also affect the electronic conjugation between the nitroso group and the π-system of the naphthalene ring.

Similarly, the methylamino group possesses rotational freedom around the C2–N bond. The orientation of the methyl group and the hydrogen atom on the nitrogen will influence the local steric environment and the ability of the N-H group to participate in intermolecular hydrogen bonding. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be invaluable in predicting the preferred conformations of both the nitroso and methylamino groups. mdpi.comrsc.orgresearchgate.net Such computational studies can map the potential energy surface as a function of the relevant dihedral angles, identifying the low-energy conformers and the rotational barriers between them.

Experimental verification of the conformational state in solution could be achieved through advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about the through-space proximity of different protons in the molecule. In the solid state, the conformation would be fixed and could be definitively determined by X-ray crystallography.

Table 2: Key Conformational Parameters of this compound

ParameterDescriptionExpected Influences
C2-C1-N-O Dihedral AngleThe twist of the nitroso group relative to the naphthalene ring.Steric hindrance with the methylamino group and the peri-hydrogen. Electronic conjugation effects.
C1-C2-N-C(methyl) Dihedral AngleThe orientation of the methyl group of the methylamino substituent.Steric interactions with the nitroso group. Influence on hydrogen bonding patterns.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying a wide range of molecular systems. Ab initio methods, while often more computationally intensive, can provide highly accurate results by solving the electronic Schrödinger equation without extensive reliance on empirical parameterization.

Geometry Optimization and Molecular Conformations

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Methylamino-1-nitrosonaphthalene, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is found.

This analysis would also explore different molecular conformations, which arise from rotation around single bonds, such as the C-N bond of the methylamino group. By comparing the relative energies of these conformers, the most likely shapes of the molecule at equilibrium can be identified. These calculations are crucial as the conformation can significantly influence the molecule's chemical and physical properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Key aspects of this analysis for this compound would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These orbitals, often called frontier orbitals, are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would predict sites susceptible to electrophilic or nucleophilic attack, providing insight into its intermolecular interactions.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Shifts, Electronic Transitions)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. Each mode corresponds to a specific type of bond stretching, bending, or twisting. These predicted frequencies help in the assignment of experimental spectral bands.

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) can be calculated with good accuracy. nih.govnih.gov These predictions are instrumental in assigning signals in experimental NMR spectra to specific atoms within the this compound structure.

Electronic Transitions: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions, providing details that are often difficult to obtain through experiments alone. rsc.org

Transition State Characterization and Reaction Energy Profiles

To understand a chemical reaction involving this compound, computational chemists would identify the structures of transition states—the high-energy species that exist transiently between reactants and products. Characterizing these transition states is key to understanding the reaction's kinetics.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. While quantum chemical calculations typically focus on static structures, MD simulations provide a dynamic picture of molecular behavior. For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvent environments.

Simulate its interaction with other molecules or biological targets.

Explore reactive encounters by modeling the trajectories of reacting species.

These simulations offer insights into the influence of temperature, pressure, and solvent effects on the molecule's structure and reactivity.

Advanced Applications in Materials Science and Chemical Sensing

Role as Ligands in Coordination Chemistry and Metal Complexes

The molecular architecture of 2-Methylamino-1-nitrosonaphthalene makes it an excellent candidate for a bidentate ligand. Organic nitroso compounds (RNO) are known to coordinate with transition metals in various modes, most commonly as N-bonded monodentate ligands. wikipedia.org However, the presence of the adjacent methylamino group in the 2-position creates a favorable geometry for chelation, forming a stable five-membered ring with a metal center through the nitroso oxygen and the amino nitrogen. This chelation is analogous to the behavior of other ortho-functionalized aryl nitroso compounds, such as 1-nitroso-2-naphthol (B91326), which act as effective N,O chelating ligands. wikipedia.org

The interaction involves the donation of lone pair electrons from both the nitrogen of the amino group and the oxygen of the nitroso group to the metal ion. This dual coordination enhances the stability of the resulting metal complex compared to monodentate ligand systems. The electronic properties of the naphthalene (B1677914) ring system can further influence the stability and reactivity of these complexes. The formation of such complexes can be confirmed through various spectroscopic methods, including FT-IR, UV-Vis, and NMR spectroscopy, along with techniques like molar conductivity and magnetic susceptibility measurements to determine the geometry and nature of the metal-ligand bonding. nih.gov

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs, such as pore size, surface area, and functionality, are highly tunable based on the choice of the metal and, crucially, the organic linker. nih.govmit.edu

While there are no specific reports of this compound being used as a primary linker in MOF synthesis, its structure holds promise for this application. To be used as a linker, the ligand would need to be modified to include additional coordinating groups, such as carboxylates or pyridyls, on the naphthalene ring. For instance, a dicarboxylic acid derivative of this compound could serve as a multifunctional linker.

The inherent chelating site could be used to:

Introduce Open Metal Sites: By coordinating to the primary metal nodes of the framework in a way that leaves the chelating site available for subsequent metallation.

Post-Synthetic Modification: The uncoordinated chelating moiety within the pores of a pre-formed MOF could be used to capture specific metal ions, creating a mixed-metal framework with tailored properties. nih.gov

Create Functional Pores: The N-methylamino and nitroso groups lining the pores could impart specific chemical selectivity for gas storage or separation, particularly for polar molecules.

Table 1: Hypothetical Properties of a MOF Incorporating a this compound-dicarboxylate Ligand

PropertyPredicted CharacteristicRationale
Porosity HighThe rigid naphthalene backbone prevents pore collapse.
Surface Area >1500 m²/gTypical for naphthalene-based dicarboxylate linkers.
Thermal Stability >300 °CStrong metal-chelate and metal-carboxylate bonds.
Chemical Selectivity High for Lewis acidic gases (e.g., SO₂)The basic amino and nitroso groups provide specific interaction sites.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. youtube.com These interactions drive the self-assembly of molecules into larger, ordered structures. Host-guest chemistry, a key area within this field, focuses on a larger 'host' molecule encapsulating a smaller 'guest' molecule. youtube.comnih.gov

This compound possesses several features conducive to participation in supramolecular assemblies:

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the nitroso oxygen and the amine nitrogen can act as acceptors.

π-π Stacking: The extended aromatic system of the naphthalene rings allows for strong π-π stacking interactions, which are a powerful tool for directing self-assembly.

Host-Guest Potential: The molecule itself could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes, which are known to encapsulate hydrophobic guests. nwhitegroup.com Alternatively, metal complexes derived from this ligand could form cage-like structures capable of encapsulating small molecule guests, with the nature of the encapsulated guest being influenced by the size and electronic environment of the cavity. nih.gov

Applications in Catalysis

The catalytic potential of a compound is often linked to its ability to coordinate with substrates and facilitate their transformation. Metal complexes are central to many catalytic processes.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the primary potential of this compound lies in metal-based catalysis, the methylamino group could potentially act as a basic site (a Brønsted or Lewis base) to activate substrates in a reaction. For instance, similar to other amines, it could be used to generate nucleophilic enamines from carbonyl compounds, a cornerstone of many organocatalytic transformations. However, its effectiveness would likely be modest compared to more established organocatalysts like proline. researchgate.net

Metal-Catalyzed Transformations

A more significant catalytic role for this compound would be as a ligand in homogeneous catalysis. Metal complexes containing nitroso ligands have been investigated for their catalytic activity. wikipedia.org For example, N-nitrosoanilines have been used as directing groups in metal-catalyzed C-H activation reactions, where the nitroso group coordinates to the metal to facilitate the functionalization of an ortho C-H bond. wikipedia.org

A metal complex of this compound could potentially catalyze a range of reactions, including:

Oxidation Reactions: The redox-active nature of the nitroso group and many transition metals (e.g., Ruthenium, Iron) could be harnessed for the catalytic oxidation of alcohols or hydrocarbons.

Coupling Reactions: The stable ligand environment could support palladium or copper catalysts in cross-coupling reactions, with the ligand's electronic properties influencing reaction efficiency and selectivity.

Asymmetric Catalysis: If a chiral version of the ligand were synthesized (e.g., by introducing a chiral center in the N-alkyl group), its metal complexes could be explored as catalysts for asymmetric transformations, creating a chiral environment around the metal center to control the stereochemical outcome of a reaction.

Development of Chemical Sensors and Probes

Fluorescent chemical sensors are molecules that signal the presence of a specific analyte through a change in their fluorescence properties (e.g., intensity, wavelength). mit.edu They are designed with a signaling unit (a fluorophore) and a recognition unit (a receptor for the analyte).

This compound is an excellent scaffold for a fluorescent sensor. The naphthalene core is a well-known fluorophore. The 2-methylamino-1-nitroso moiety provides a built-in metal-ion binding site (receptor). The principle of sensing would be based on chelation-enhanced fluorescence (CHEF) or fluorescence quenching.

Mechanism: In its free state, the ligand's fluorescence might be quenched due to photoinduced electron transfer (PET) from the lone pairs of the nitrogen and oxygen atoms to the excited naphthalene ring. Upon binding to a metal ion, the lone pair electrons become engaged in the coordinate bond, suppressing the PET process and causing a significant increase in fluorescence intensity ("turn-on" sensing).

Selectivity: The selectivity of the sensor for different metal ions would depend on the stability of the formed complex, the size of the metal ion, and its electronic configuration. It would be expected to show high affinity for transition metal ions like Cu²⁺, Zn²⁺, or Ni²⁺.

This approach has been successfully used to develop a wide array of fluorescent probes for detecting metal ions in biological and environmental systems. mdpi.com

Table 2: Potential Design of a Chemical Sensor Based on this compound

ComponentFunctionPotential AnalytesDetection Principle
Naphthalene Ring Fluorophore (Signaling Unit)-Emits light upon excitation.
-N(CH₃)H and -N=O groups Receptor (Binding Site)Transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺)Chelation with the metal ion.
Overall Molecule SensorMetal IonsChelation-Enhanced Fluorescence (CHEF) or Quenching.

Functional Materials and Dyes

Beyond sensing, derivatives of the naphthalene core are integral to the creation of functional materials that change color in response to external stimuli and are foundational to the industrial dye industry.

Photochromic Materials: Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, induced by electromagnetic radiation. While many classes of organic compounds exhibit this behavior, specific research into this compound is limited. However, related naphthalene-based structures have demonstrated photochromic properties. A notable example is a naphthalene-bridged phenoxyl-imidazolyl radical complex (Np-PIC), which functions as a fast-switching, negative photochromic compound, becoming less colored upon UV irradiation. rsc.org This demonstrates the potential of the naphthalene framework in designing light-responsive materials.

Thermochromic Materials: Thermochromism is a material's ability to change color in response to a change in temperature. This phenomenon is often based on changes in crystal structure, molecular coordination, or phase transitions. While thermochromism is well-documented in materials like liquid crystals and microencapsulated leuco-dyes, specific thermochromic applications of this compound derivatives are not widely reported in scientific literature.

Naphthalene and its derivatives, particularly aminonaphthalenes and naphthols, are cornerstone intermediates in the synthesis of a vast array of industrial dyes and pigments. knowde.comchemicalbook.com They are especially crucial for producing azo dyes, which constitute the largest class of synthetic colorants.

The synthesis of azo dyes involves a two-step process:

Diazotization: A primary aromatic amine (like an aminonaphthalene derivative) is treated with nitrous acid (often generated in-situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The N-nitroso group is a key intermediate in this reaction pathway.

Azo Coupling: The resulting diazonium salt, a potent electrophile, is reacted with a coupling component—an electron-rich aromatic compound such as a naphthol or another amine. imrpress.com This reaction forms the characteristic azo bond (-N=N-), which is a powerful chromophore responsible for the intense color of the dye. kashanu.ac.iricrc.ac.ir

Many commercially significant dyes are built upon the naphthalene scaffold. For example, Acid Black 1, also known as Naphthol Blue Black, is a widely used bis-azo dye for staining and in the textile industry. sigmaaldrich.comchemimpex.com Its structure is based on an aminonaphthol sulfonic acid core. researchgate.net The specific substituents on the naphthalene rings (such as amino, hydroxyl, and sulfonic acid groups) determine the final color, solubility, and fastness properties of the dye. researchgate.net

The table below lists representative industrial dyes derived from naphthalene precursors, highlighting the structural importance of this chemical family.

Dye Name C.I. Number Dye Class Naphthalene-Based Precursor Type Typical Application
Naphthol Blue BlackAcid Black 1Bis-azo DyeAminonaphthol sulfonic acidHistology, Textile Dyeing
Indanthrene Scarlet GGVat Red 14Vat DyeNaphthalene tetracarboxylic acidCotton Dyeing
Indanthrene Brilliant Orange GRVat Orange 9Vat DyeNaphthalene tetracarboxylic acidCotton Dyeing
Various Azo Dyes-Azo Dye2-Naphthylamine (use now restricted)Formerly textiles, pigments
Naphthionic/Tobias/Gamma Acid DyesVariousAcid/Azo DyesAminonaphthalenesulfonic acidsTextile and Leather Dyeing

Environmental Chemistry and Analytical Method Development

Environmental Fate and Transport Mechanisms

The journey of a chemical in the environment is governed by a series of physical, chemical, and biological processes. For 2-Methylamino-1-nitrosonaphthalene, its structural components—a naphthalene (B1677914) ring, a methylamino group, and a nitroso group—dictate its likely interactions and transformations.

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from sunlit surface waters and the atmosphere. N-nitrosamines are known to be susceptible to photolysis. oup.comsintef.no The naphthalene ring system in this compound suggests it will absorb ultraviolet (UV) radiation, initiating photochemical reactions.

Direct photolysis in aqueous environments is expected to be a significant degradation pathway. Studies on various N-nitrosamines have shown that they undergo rapid degradation when exposed to sunlight, with half-lives often in the range of minutes to hours. sintef.nosci-hub.seacs.orgresearchgate.net For instance, the photolytic half-life of N-nitrosodimethylamine (NDMA) in daylight can be as short as 0.5 to 1.0 hours. who.int The quantum yield for the photolysis of many nitrosamines is relatively high, indicating an efficient conversion of light energy into chemical breakdown. acs.orgpacewater.comdoi.org The presence of dissolved organic matter in natural waters can slow the photodegradation rate due to light screening effects. sintef.noacs.org

Conversely, in soil environments, photodegradation would be limited to the very surface layer exposed to sunlight. The compound's potential to adsorb to soil particles would further reduce its exposure to light, making other degradation processes more significant in this matrix.

Table 1: Representative Photodegradation Kinetics of Analogous N-Nitrosamines in Water This table presents data from studies on various N-nitrosamines to illustrate the potential photodegradation behavior of this compound.

CompoundRate Constant (k)Half-life (t½)Quantum Yield (Φ)ConditionsReference
N-Nitrosodiethylamine (NDEA)1.8 x 10⁻² L/W-min7.4 min0.43UV photolysis (4 W lamp), 40°C sci-hub.se
N-Nitrosodibutylamine (NDBA)2.6 x 10⁻² L/W-min4.3 min0.52UV photolysis (4 W lamp), 40°C sci-hub.se
N-Nitrosodimethylamine (NDMA)2.6 x 10⁻² L/W-min4.9 min0.41UV photolysis (4 W lamp), 40°C sci-hub.seacs.org
N-Nitrosodiethanolamine (NDELA)2.3 x 10⁻² L/W-min6.2 min-UV photolysis (4 W lamp), 40°C sci-hub.se
N-Nitrosopyrrolidine (NPYR)1.4 x 10⁻² L/W-min8.5 min0.55UV photolysis (4 W lamp), 40°C sci-hub.se

Once in the atmosphere, this compound would likely exist in the vapor phase due to the volatility of similar aromatic compounds. Its atmospheric lifetime would be primarily determined by its reaction with photochemically generated oxidants, most notably the hydroxyl radical (•OH). The reaction with hydroxyl radicals is a major degradation pathway for many organic compounds in the troposphere. who.int The rate of this reaction for nitrosamines is influenced by their molecular structure.

The degradation of N-nitrosamines in the atmosphere can also be initiated by direct photolysis. who.int The cleavage of the N-N bond is a common photochemical reaction for nitrosamines, leading to the formation of an amino radical and nitric oxide. nih.gov In the case of this compound, this would likely produce the 2-methylaminonaphthalenyl radical and nitric oxide. These reactive intermediates would then undergo further reactions with atmospheric oxygen and other species, leading to a variety of degradation products. These products could include the corresponding nitramine (2-Methylamino-1-nitronaphthalene), as well as various oxygenated and fragmented derivatives of the naphthalene ring.

Biodegradation is a critical process that determines the ultimate fate of many organic compounds in soil and water. The biodegradability of this compound would depend on the presence of microbial populations capable of metabolizing it.

Studies on N-nitrosamines have shown that they are generally resistant to biodegradation, with long half-lives reported in water and soil systems, often ranging from weeks to months. wrc.org.zaepa.govasm.org The biodegradation that does occur is often a slow, co-metabolic process, where the compound is degraded by enzymes produced for the metabolism of other substrates. wrc.org.za For instance, the biodegradation of NDMA has been observed to be slow in lake water and soil. epa.gov However, under certain conditions and with acclimated microbial populations, biodegradation rates can increase. asm.orggassnova.nocapes.gov.brnih.gov

The aminonaphthalene structure suggests that bacteria capable of degrading polycyclic aromatic hydrocarbons (PAHs) might play a role. Some bacterial strains, such as certain species of Pseudomonas, are known to degrade naphthalene and its derivatives. lcms.cz The degradation would likely proceed through hydroxylation of the naphthalene ring, followed by ring cleavage. The presence of the methylamino and nitroso groups would influence the specific enzymatic pathways involved. It's plausible that the initial steps could involve either the transformation of the nitroso group or the degradation of the aromatic ring system.

Analytical Methodologies for Detection and Quantification in Environmental Samples

The development of sensitive and selective analytical methods is crucial for monitoring the presence and concentration of this compound in the environment. Based on the analysis of analogous compounds, several techniques are expected to be suitable.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the analysis of organic pollutants.

HPLC coupled with a UV detector is a common method for the analysis of nitrosamines and aromatic amines. amazonaws.comwaters.comscirp.orgb-cdn.net For this compound, a reversed-phase HPLC method using a C18 column would likely provide good separation from other components in an environmental sample extract. waters.commtc-usa.com Detection would be achievable using a UV detector, as the naphthalene ring system and the nitroso group are chromophores that absorb UV light. b-cdn.net The specificity of HPLC-UV can be enhanced by using a photodiode array (PDA) detector, which provides spectral information. For higher sensitivity and confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). lcms.cznih.govresearchgate.netacs.org

GC-MS is another highly effective technique, particularly for volatile and semi-volatile compounds. researchgate.netnih.gov While N-nitrosamines can be analyzed by GC-MS, thermal decomposition in the injector port can be a challenge for some, like N-nitrosodiphenylamine, which decomposes to diphenylamine. epa.gov For this compound, a similar potential for thermal degradation should be considered. Derivatization of the amino group might be necessary to improve its chromatographic behavior and thermal stability. oup.com The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragments.

Spectrophotometric methods can offer a simpler and more cost-effective approach for the quantification of this compound, although they may lack the specificity of chromatographic methods. These methods typically involve a chemical reaction to produce a colored product that can be measured using a UV-Vis spectrophotometer. For example, the Griess reaction, which is used for the determination of nitrite (B80452), can be adapted for nitrosamines after their photohydrolysis to release nitrite. scirp.org

Electrochemical methods are also promising for the detection of nitro and amino-aromatic compounds due to their redox activity. nih.govrsc.orgrsc.org Various electrochemical sensors have been developed for the sensitive detection of nitrosamines and related compounds. nih.govnih.gov These sensors often utilize modified electrodes to enhance selectivity and sensitivity. For this compound, its electrochemical reduction or oxidation at a specific potential on a suitable electrode could form the basis of a detection method. Techniques like differential pulse voltammetry or square-wave voltammetry could be employed to achieve low detection limits. nih.gov

Table 2: Potential Analytical Methodologies for this compound based on Analogous Compounds This table summarizes potential analytical techniques and their key parameters for the detection and quantification of this compound, based on methods developed for similar compounds.

Analytical TechniqueCompound ClassColumn/ElectrodeMobile Phase/Carrier GasDetectionLimit of Detection (LOD)Reference
HPLC-UV N-NitrosaminesInertsil ODS 3V (250mm × 4.6mm, 5.0μm)Water:Methanol (B129727) (60:40)UV~0.1-0.6 ppm amazonaws.com
HPLC-UV N-NitrosaminesCogent RP C18™, 3µm, 100ÅA: DI water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient)UV @ 220 & 254 nmNot specified mtc-usa.com
GC-MS Aromatic AminesDB-35 MS capillary column (30 m × 0.25 mm × 0.25 μm)HeliumMS (SIM mode)0.12-0.48 µg/L nih.gov
GC-MS Aromatic AminesNot specifiedHeliumMS (EI and PNICI mode)0.08-0.01 ng/m³ (in air) researchgate.net
Electrochemical Sensor N-NitrosaminesDNA-carbon dots/GCE-Differential Pulse Voltammetry9.6-9.9 x 10⁻⁹ M nih.gov
Electrochemical Sensor Nitroaromatic CompoundsElectrochemically preanodized screen-printed carbon electrode-Square-Wave Voltammetry0.42 µM nih.gov
Spectrophotometry Aromatic Amines--UV-Vis (after derivatization)Not specified scirp.org

Advanced Sample Preparation and Extraction Techniques

The accurate determination of trace levels of "this compound" in environmental matrices necessitates sophisticated sample preparation and extraction techniques. Given the anticipated low concentrations and the complexity of environmental samples such as water and soil, methods that offer high selectivity, pre-concentration, and minimization of interfering substances are essential. While specific research on "this compound" is limited, the analytical approaches developed for other N-nitrosamines provide a robust framework for its extraction and analysis. These methods are designed to handle the chemical properties common to N-nitroso compounds, including their potential volatility and susceptibility to degradation.

Advanced techniques such as Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Dispersive Liquid-Liquid Microextraction (DLLME) have become standard for the analysis of N-nitrosamines in various environmental samples. acs.org These methods offer significant advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample cleanup, and enhancing analyte concentration, leading to lower detection limits. acs.orgchromatographyonline.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for the isolation and concentration of N-nitrosamines from aqueous samples. acs.orgchromatographyonline.com The principle of SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analytes of interest. Interfering compounds are washed away, and the retained analytes are subsequently eluted with a small volume of an appropriate solvent. This process not only purifies the sample but also concentrates the analytes, thereby increasing the sensitivity of the subsequent analysis. chromatographyonline.com

For N-nitrosamines, various sorbent materials have been investigated to optimize extraction efficiency. A study on the quantification of 13 low-molecular-weight N-nitrosamines in pharmaceuticals tested several SPE sorbents, including Oasis HLB, Strata X, HyperSep Hypercarb, Oasis MCX, and Strata X-C. usp.org The choice of sorbent is critical and depends on the specific properties of the target analyte and the sample matrix. For instance, Strata X-C demonstrated superior performance in retaining a broad range of N-nitrosamines, with recoveries for nine out of eleven compounds exceeding 80%. usp.org This was attributed to its mixed-mode functionality, combining reversed-phase and strong cation exchange mechanisms. usp.org

The selection of the elution solvent is equally important. In the aforementioned study, a solution of 5% H3PO4 in methanol was effective in eluting the retained N-nitrosamines from the Strata X-C cartridge. usp.org The effectiveness of SPE is often validated by spiking experiments, where a known amount of the analyte is added to a real sample matrix to determine the recovery rate.

The following table summarizes the recovery rates of various N-nitrosamines using different SPE cartridges, which provides a reference for the potential performance of these methods for "this compound".

N-NitrosamineSPE SorbentRecovery (%)Reference
N-Nitrosodimethylamine (NDMA)Strata X-C>80% usp.org
N-Nitrosodiethylamine (NDEA)Strata X-C>80% usp.org
N-Nitrosodipropylamine (NDPA)Strata X-C>80% usp.org
N-Nitrosodibutylamine (NDBA)Strata X-C>80% usp.org
N-Nitrosopiperidine (NPIP)Strata X-C>80% usp.org
N-Nitrosopyrrolidine (NPYR)Strata X-C>80% usp.org
N-Nitrosomorpholine (NMOR)Strata X-C>80% usp.org
N-Nitrosodiphenylamine (NDPhA)Strata X-CLower due to strong interactions usp.org
N-Nitrosodiethanolamine (NDELA)Oasis MCXNot retained usp.org

Microextraction Techniques

In line with the principles of green analytical chemistry, microextraction techniques have gained prominence. These methods drastically reduce the consumption of organic solvents.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. researchgate.net The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. A study on seven N-nitrosamine compounds in water demonstrated that SPME can significantly shorten the analysis time to 1.25 hours for both extraction and detection, compared to 3-20 hours for other techniques. researchgate.net The detection limits for N-nitrosodimethylamine (NDMA) using SPME coupled with different detectors ranged from 30 to 890 ng/L. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is another miniaturized sample preparation technique. It is based on the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. acs.org This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer into the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. A study employing tandem liquid-phase extraction based on DLLME for N-nitrosamines in food products reported good linearity and recoveries ranging from 74% to 117%. rsc.org

The choice of extraction technique for "this compound" would depend on factors such as the required detection limits, the nature of the environmental matrix, and the available analytical instrumentation. The research on analogous N-nitroso compounds provides a strong foundation for developing and validating a suitable and efficient extraction method.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of N-nitroso compounds often involves the use of acidic conditions and nitrosating agents like sodium nitrite (B80452), which can generate significant waste and pose environmental concerns. Future research should focus on developing novel, sustainable synthetic routes to 2-Methylamino-1-nitrosonaphthalene.

Green chemistry principles offer a roadmap for this endeavor. Potential methods include:

Solvent-Free Synthesis: Utilizing reagents like tert-butyl nitrite (TBN) allows for the N-nitrosation of secondary amines under solvent-free conditions. rsc.org This approach minimizes solvent waste and can lead to easier product isolation and higher yields. rsc.org

Electrochemical Synthesis: Electrochemical methods provide a clean alternative by using electricity to drive the nitrosation reaction, often with a simple salt like sodium nitrite (NaNO2) as the nitroso source. cardiff.ac.uk This avoids the need for harsh chemical oxidants or reductants. cardiff.ac.uk

Advanced Nitrosating Agents: The development of stable and efficient reagents that act as a source of nitrosonium ions (NO+) under mild and homogeneous conditions could provide a practical and efficient route. organic-chemistry.org Similarly, the use of N-nitrososulfonamides for transnitrosation offers a method with high functional group tolerance and the ability to recycle the sulfonamide byproduct. organic-chemistry.org

Exploring these sustainable methodologies would not only provide an efficient pathway to synthesize this compound but also align with the modern imperative for environmentally benign chemical manufacturing.

Table 1: Comparison of Potential Synthetic Approaches
Synthetic MethodKey Reagents/ConditionsPotential AdvantagesReference
Solvent-Free Nitrosationtert-Butyl Nitrite (TBN)Reduced solvent waste, metal and acid-free, easy isolation. rsc.org
Electrochemical SynthesisSodium Nitrite (NaNO2), electricityAvoids harsh chemical reagents, clean process. cardiff.ac.uk
Advanced TransnitrosationN-nitrososulfonamideMild conditions, high functional group tolerance, recyclable byproduct. organic-chemistry.org

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Understanding the formation and reactivity of this compound requires a deep mechanistic insight that can be provided by advanced spectroscopic techniques. Due to the partial double bond character of the N–N bond, N-nitrosamines can exist as conformational isomers (rotamers), a phenomenon that could be studied in detail. cardiff.ac.uk

Future research should employ real-time and in-situ spectroscopic probes to monitor the synthesis and subsequent reactions of the title compound.

Spectroscopic TechniquePotential Application for this compound
Time-Resolved Infrared (TR-IR) Spectroscopy Monitor the formation of the N-N=O bond during synthesis, identifying key reaction intermediates and kinetics.
Pump-Probe Spectroscopy Investigate the excited-state dynamics and photochemical properties, which are relevant for photosensitive material applications.
Operando Raman Spectroscopy Study the compound's stability and transformations under specific reaction conditions (e.g., in an electrochemical cell or under catalytic conversion).
2D NMR Spectroscopy (EXSY) Characterize the kinetics of conformational isomerism (rotamer interconversion) around the N-N bond, providing insight into its structural dynamics.

These advanced methods would provide unprecedented detail about the reaction pathways, stability, and dynamic behavior of this compound, guiding the optimization of its synthesis and the development of its applications.

Integration of Machine Learning and AI in Computational Predictions

Before embarking on extensive laboratory work, computational chemistry, augmented by machine learning (ML) and artificial intelligence (AI), can provide invaluable predictive insights. Given the absence of experimental data for this compound, a computational-first approach is highly advantageous.

Future research avenues in this domain include:

Property Prediction: Training ML models on datasets of known naphthalene (B1677914) derivatives to predict key physicochemical properties of the target molecule, such as its solubility, melting point, electronic structure (HOMO/LUMO energies), and spectral characteristics (NMR, IR spectra).

Reaction Optimization: Using AI algorithms to predict the optimal reaction conditions for the novel synthetic routes discussed in section 8.1, thereby reducing the number of experiments needed and accelerating the discovery process.

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to model the geometry, vibrational frequencies, and electronic properties of the compound. This can help in interpreting experimental spectroscopic data and understanding the molecule's fundamental reactivity.

By integrating these computational tools, researchers can screen for potential properties and applications, prioritize experimental efforts, and gain a deeper theoretical understanding of the this compound system.

Exploration of New Applications in Emerging Technologies

The functional groups of this compound—a naphthalene core, a methylamino group, and a nitroso group—suggest a rich chemical reactivity that could be exploited in various emerging technologies. The nitroso group can act as a ligand for metal ions, and the aromatic system provides a platform for electronic and optical applications.

Unexplored application areas to investigate include:

Molecular Sensors: The nitroso and amino groups could serve as binding sites for specific analytes (e.g., metal ions, small molecules). A change in the spectroscopic (colorimetric or fluorescent) properties upon binding could form the basis of a novel chemical sensor.

Organic Electronics: Functionalized naphthalenes are studied for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound should be investigated to assess its suitability as a component in such devices.

Precursors for Dyes and Pigments: Naphthalene derivatives have a long history in the dye industry. The specific chromophores present in the target molecule could lead to the synthesis of novel dyes with unique colors and stability properties.

Design of Next-Generation Functional Materials Based on Nitrosonaphthalene Scaffolds

Beyond the single molecule, this compound can be envisioned as a versatile building block, or scaffold, for the construction of advanced functional materials. The reactive sites on the molecule provide handles for polymerization or incorporation into larger supramolecular structures.

Future design and synthesis efforts could focus on:

Coordination Polymers and MOFs: The nitroso and amino functionalities can act as coordinating ligands to link metal centers, forming metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage or catalysis.

Functional Polymers: The naphthalene unit could be incorporated into the backbone or as a pendant group in a polymer chain. This could imbue the resulting polymer with enhanced thermal stability, unique optical properties, or specific chemical reactivity.

Photoswitchable Materials: The nitroso group in some aromatic compounds can undergo reversible photochemical transformations. Investigating whether this compound exhibits such photochromism could lead to its use in optical data storage or light-responsive materials.

By treating this compound as a foundational scaffold, researchers can open a new chapter in the design of bespoke materials with tailored properties for a wide range of technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.